3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring, an imidazo[1,2-a]pyrazine ring, and an amine group. Nitrogen-containing heterocycles are known for their significant roles in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Chemical Reactions Analysis
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and organic materials.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure and are known for their medicinal applications.
Pyridin-2-amine derivatives: These compounds have a pyridine ring and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine, imidazo[1,2-a]pyrazine, and amine groups, making it a versatile compound for various applications.
Properties
CAS No. |
825630-60-2 |
---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-14-11-12-16-7-9(18(12)6-5-15-11)8-3-2-4-10(13)17-8/h2-7H,1H3,(H2,13,17)(H,14,15) |
InChI Key |
WQCVOYBFXJULDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=NC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.